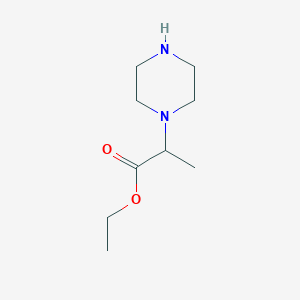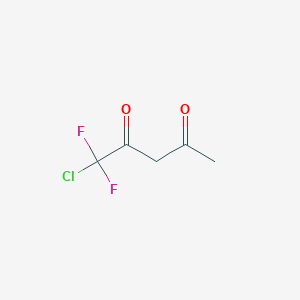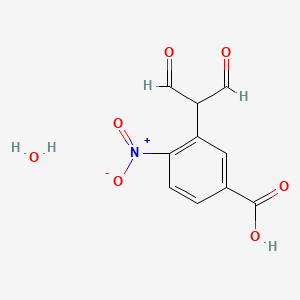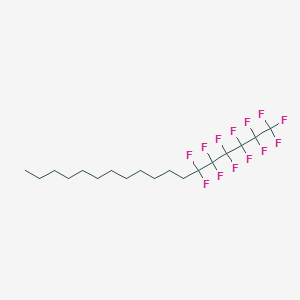
Dimethyl dodecafluorosuberate
Overview
Description
Dimethyl dodecafluorosuberate (DDFS) is a chemical compound that has been used in scientific research for a number of years. This compound is a colorless, odorless, and water-soluble solid that has several unique properties, making it a useful reagent in various lab experiments. DDFS has been used in a variety of scientific research applications, including biochemical and physiological studies, and has become increasingly popular in recent years due to its various advantages.
Scientific Research Applications
1. Application in Thermoset Resins
A study by Steinhauser and Mülhaupt (1994) explored the preparation and cure behavior of dimethacrylate-based thermoset resins, which included dimethyl dodecafluorosuberate as a component. They found that this compound, when combined with other substances, could be used to create amorphous networks through photocrosslinking. This process is influenced by the length of the oligo(tetrafluoroethene) segment, affecting properties like glass transition temperatures, swelling, volume shrinkage, and thermal degradation (Steinhauser & Mülhaupt, 1994).
2. Electrochemical Applications
In another context, Jang and Yim (2017) utilized Dimethoxydimethylsilane (DODSi), a compound related to this compound, for enhancing the electrochemical performance of Ni-rich oxide cathodes. They discovered that DODSi acts as an interface stabilizing additive, improving the specific capacity and retention of the cathodes even under conditions generating HF, a detrimental factor in battery performance (Jang & Yim, 2017).
3. Use in Sensing Bacterial Endotoxin
N,N-dimethyl-N-(pyrenyl-1-methyl) dodecan-1-ammonium, another derivative, was utilized by Zeng et al. (2010) as a fluorescent probe for detecting bacterial endotoxin. This compound showed a sensitive fluorescence response in aqueous solution, offering a low detection limit and high selectivity for bacterial endotoxin over other biological species (Zeng et al., 2010).
4. Study of Protein-Protein Interactions
In a 1974 study by Hawley, Slobin, and Wahba, dimethylsuberimidate, related to this compound, was used to crosslink proteins in E. coli particles for studying protein-protein interactions. This method helped in identifying specific proteins that interact with initiation factor 3 in protein synthesis, showcasing its utility in biochemical research (Hawley, Slobin, & Wahba, 1974).
Safety and Hazards
When handling Dimethyl dodecafluorosuberate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
dimethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F12O4/c1-25-3(23)5(11,12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4(24)26-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFDDMXEAUAENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371853 | |
| Record name | Dimethyl perfluorooctanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2062-20-6 | |
| Record name | Dimethyl perfluorooctanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2062-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating Dimethyl dodecafluorosuberate into dimethacrylates?
A1: this compound serves as a key component in synthesizing dimethacrylates containing oligo(tetrafluoroethene) segments []. These segments introduce desirable properties to the resulting polymers, such as low surface energy, chemical resistance, and thermal stability. The research article focuses on the preparation and curing behavior of these modified dimethacrylates [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



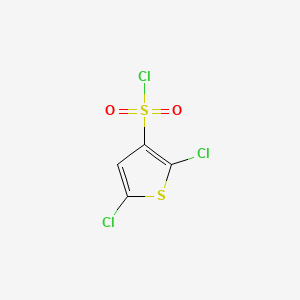


![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/structure/B1333713.png)


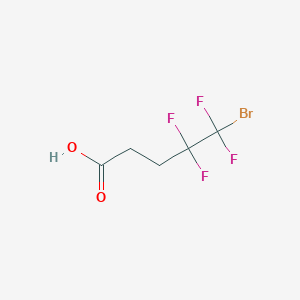
![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)
